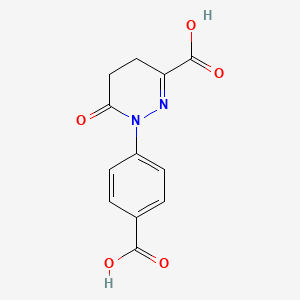
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
カタログ番号 B1344488
CAS番号:
920464-96-6
分子量: 262.22 g/mol
InChIキー: INNQQCCOUAHVGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, also known as 1-CPT-3-CA, is an important organic acid commonly used in scientific research. This compound has many applications in biochemistry, physiology, and pharmacology due to its unique properties.
科学的研究の応用
1. Photodynamic Therapy and Cell Imaging
- Application Summary : New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their ground and excited state nature were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Results or Outcomes : The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
2. Silica-Based Nanoparticles
- Application Summary : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : The applications of these nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
3. Photosensitizers in Cancer Treatment
- Application Summary : The synthesis of porphyrin derivatives has gained much attention in the scientific community in recent years. The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .
- Methods of Application : The attachment of electron donating or electron withdrawing characters in the peripheral structure of tetrakis (4-carboxyphenyl)porphyrin (TCPP) induces change in their features such as hydrophilicity, photophysical and physiobiological properties .
- Results or Outcomes : The fluorescence lifetime, fluorescence quantum yield and efficiency of singlet oxygen generation suggests alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
4. Environmental Remediation
- Application Summary : Functionalized silica nanoparticles have been used in environmental remediation applications .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : These nanoparticles have been used in various applications including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
5. Photodynamic Therapy and Cell Imaging
- Application Summary : New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their ground and excited state nature were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Results or Outcomes : The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. MBA-MD-231 and A375 .
6. Silica-Based Nanoparticles
- Application Summary : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : The applications of these nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
特性
IUPAC Name |
1-(4-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-10-6-5-9(12(18)19)13-14(10)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQQCCOUAHVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-ethyl-4-propyl-4H-1,2,4-triazole-3-thiol
869941-85-5
5-ethyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
869941-86-6

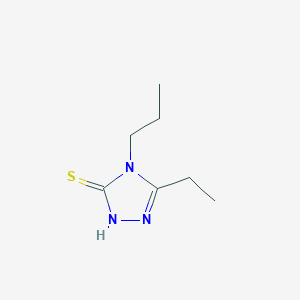
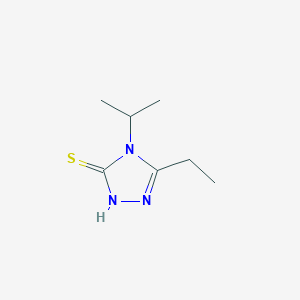
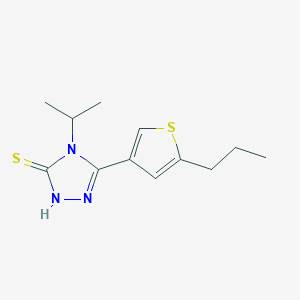

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)
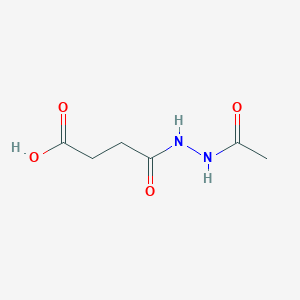
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
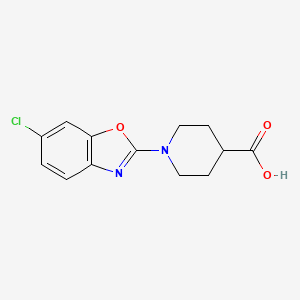
![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)